Monocyclohexyl Phthalate-d4

Description

BenchChem offers high-quality Monocyclohexyl Phthalate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monocyclohexyl Phthalate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

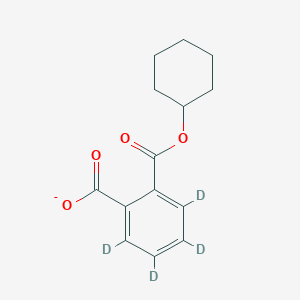

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1/i4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDKYLLIOLFQPO-DOGSKSIHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OC2CCCCC2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monocyclohexyl Phthalate-d4 chemical properties

An In-Depth Technical Guide to Monocyclohexyl Phthalate-d4 (MCHP-d4) for Advanced Analytical Applications

Introduction

Monocyclohexyl Phthalate-d4 (MCHP-d4) is the deuterium-labeled analogue of Monocyclohexyl Phthalate (MCHP). MCHP is the primary and bioactive metabolite of the widely used plasticizer, Dicyclohexyl Phthalate (DCHP).[1][2] As concerns over the environmental prevalence and potential endocrine-disrupting effects of phthalates continue to grow, the accurate quantification of their metabolites in biological and environmental matrices has become a critical task for researchers, toxicologists, and regulatory bodies.[3]

This guide serves as a technical resource for scientists and drug development professionals, detailing the core chemical properties of MCHP-d4 and its pivotal role as a high-fidelity internal standard in modern analytical workflows. The application of stable isotope-labeled standards like MCHP-d4 is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which represents the gold standard for precise and accurate quantification of trace-level analytes.[4][5] We will explore the physicochemical rationale for its use, provide detailed experimental protocols, and discuss the toxicological context that drives the need for such rigorous analytical methods.

Section 1: Physicochemical Properties and Structural Rationale

The efficacy of MCHP-d4 as an internal standard is rooted in its fundamental chemical and physical properties. It is designed to be chemically identical to the native MCHP analyte in its behavior during extraction and chromatographic separation, yet distinguishable by its mass in a mass spectrometer.

Core Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | mono-Cyclohexyl Phthalate-3,4,5,6-d4 | [4] |

| CAS Number | 1398066-18-6 | [6] |

| Molecular Formula | C₁₄H₁₂D₄O₄ | [6] |

| Molecular Weight | ~252.30 g/mol | [6] |

| Appearance | White to Off-White Solid | [4][6] |

| Storage (Powder) | -20°C for up to 3 years | [4] |

| Storage (In Solvent) | -80°C for up to 6 months | [4] |

Expertise in Practice: The Significance of Deuterium Placement

The designation "3,4,5,6-d4" indicates that the four deuterium atoms are strategically placed on the aromatic benzene ring.[4] This is a critical design choice. The carbon-deuterium bonds on an aromatic ring are exceptionally stable and not susceptible to hydrogen-deuterium exchange under typical sample preparation or chromatographic conditions. This structural integrity ensures that the mass difference between the standard and the analyte remains constant throughout the analytical process, a fundamental requirement for accurate isotope dilution analysis. Placing labels on the more chemically labile cyclohexyl group could risk isotope loss, compromising quantification.

Metabolic Origin and Structural Relationship

MCHP-d4 is the analytical surrogate for MCHP, the metabolite formed by the hydrolysis of one of the ester linkages in the parent compound, DCHP. Understanding this pathway is crucial for designing biomonitoring studies.

Caption: Metabolic pathway from DCHP to MCHP and its relationship to the MCHP-d4 standard.

Section 2: The Gold Standard: MCHP-d4 in Isotope Dilution Mass Spectrometry (IDMS)

The core utility of MCHP-d4 is to enable highly accurate quantification through Isotope Dilution Mass Spectrometry (IDMS). This technique is superior to methods using other types of internal standards (e.g., structural analogues) because the stable isotope-labeled (SIL) standard behaves virtually identically to the native analyte through every step of the process.

Trustworthiness by Design: The Self-Validating Workflow

The addition of a known quantity of MCHP-d4 to a sample at the very beginning of the workflow creates a self-validating system. Any loss of the native MCHP analyte during sample extraction, cleanup, or derivatization will be accompanied by a proportional loss of the MCHP-d4 standard.[5] Similarly, any variation in instrument response, such as ionization suppression or enhancement caused by the sample matrix, will affect both the analyte and the standard equally.[5] By measuring the ratio of the analyte to the SIL standard, these variations are effectively canceled out, leading to highly precise and accurate results that are independent of sample recovery.

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow using MCHP-d4.

Section 3: Analytical Methodology: A Validated LC-MS/MS Protocol

The following protocol provides a robust, field-proven methodology for the quantification of MCHP in human urine using online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This automated approach is ideal for high-throughput biomonitoring studies.[7]

Experimental Protocol: Quantification of MCHP in Urine

1. Reagent and Standard Preparation

-

Scientist's Note: The use of high-purity solvents and certified reference materials is paramount to avoid background contamination, as phthalates are ubiquitous in laboratory environments.[8]

-

MCHP-d4 Stock (100 µg/mL): Accurately weigh 1 mg of MCHP-d4 solid. Dissolve in 10 mL of methanol. Store at -20°C.

-

MCHP Native Stock (100 µg/mL): Prepare in the same manner as the MCHP-d4 stock.

-

Working Internal Standard (100 ng/mL): Dilute the MCHP-d4 stock solution with 90:10 water:methanol.

-

Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the MCHP native stock into a certified blank urine matrix.

2. Sample Preparation

-

Rationale: In humans, phthalate metabolites are often excreted as water-soluble glucuronide conjugates. An enzymatic hydrolysis step is essential to cleave this conjugate and measure the total MCHP concentration.

-

Pipette 100 µL of urine sample (or calibrator/QC) into a 2 mL autosampler vial.

-

Add 100 µL of ammonium acetate buffer (pH 6.5) containing β-glucuronidase enzyme.

-

Add 20 µL of the working internal standard solution (100 ng/mL MCHP-d4).

-

Vortex gently and incubate at 37°C for 2 hours.

-

Centrifuge to pellet any precipitate before placing in the autosampler.

3. Instrumental Analysis: Online SPE-LC-MS/MS

-

Rationale: An online SPE system automates the extraction and cleanup, reducing manual labor and potential for error. Negative electrospray ionization (ESI) is used because the carboxylic acid moiety of MCHP is readily deprotonated, forming a highly stable [M-H]⁻ ion for sensitive detection.[7]

Table 1: Example Chromatographic & SPE Conditions

| Parameter | Condition |

|---|---|

| SPE Cartridge | C18, e.g., Agilent ZORBAX SB-C18, 3.5 µm |

| SPE Loading Pump | 1% Methanol in Water |

| Analytical Column | C18, e.g., Waters XBridge C18, 3.5 µm, 2.1 x 10 cm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 50 µL |

Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | MCHP (Analyte) | MCHP-d4 (Internal Standard) |

|---|---|---|

| Ionization Mode | ESI Negative | ESI Negative |

| Precursor Ion (Q1) | m/z 247.1 | m/z 251.1 |

| Product Ion (Q3) - Quantifier | m/z 121.0 | m/z 125.0 |

| Product Ion (Q3) - Qualifier | m/z 165.0 | m/z 169.0 |

| Collision Energy | Analyte-specific optimization required | Analyte-specific optimization required |

-

Scientist's Note on Fragmentation: The precursor ion represents the deprotonated molecule [M-H]⁻. The quantifier ion (m/z 121.0) corresponds to a stable fragment of the phthalate structure, while the qualifier (m/z 165.0) corresponds to the deprotonated phthalic acid moiety. The 4 Dalton mass shift is maintained in both the precursor and fragment ions, confirming the identity and integrity of the labeled standard.

4. Calibration and Quantification

-

Generate a calibration curve by plotting the peak area ratio (MCHP / MCHP-d4) against the known concentrations of the prepared calibrators.

-

Apply a linear regression model to the curve.

-

Calculate the concentration of MCHP in unknown samples by interpolating their measured peak area ratios from the regression line.

Section 4: Metabolism and Toxicological Context

The measurement of MCHP is not merely an academic exercise; it is a critical component of human exposure assessment. DCHP, the parent compound, is a hydrophobic diester.[9] Following ingestion or absorption, it is rapidly metabolized by esterase enzymes into the more polar monoester, MCHP.[1] This monoester is the primary bioactive form of the chemical and the main target for biomonitoring.[10]

Phthalates as a class, including DCHP and its metabolite MCHP, are under intense scrutiny for their endocrine-disrupting properties.[3] They have been shown in various studies to interfere with hormonal signaling pathways, and exposure has been associated with reproductive and developmental health issues.[3][10] Therefore, using robust analytical methods with reliable internal standards like MCHP-d4 to accurately determine the levels of exposure in human populations is essential for public health research and regulatory decision-making.

Conclusion

Monocyclohexyl Phthalate-d4 is an indispensable tool for the modern analytical scientist. Its carefully designed structure, with stable isotopic labels, provides the foundation for the gold-standard IDMS method. By compensating for nearly all sources of analytical variability, MCHP-d4 enables the generation of highly accurate, precise, and defensible data. This level of analytical rigor is fundamental to advancing our understanding of human exposure to DCHP and to safeguarding public health from the potential risks posed by environmental endocrine disruptors.

References

- Overview of Phthalates Toxicity. Consumer Product Safety Commission. [URL: https://www.cpsc.

- Monocyclohexyl Phthalate-d4. ChemBK. [URL: https://www.chembk.

- Monocyclohexyl phthalate | C14H16O4 | CID 165618. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.

- CAS 7517-36-4: Monocyclohexyl phthalate. CymitQuimica. [URL: https://www.cymitquimica.com/cas/7517-36-4]

- Mono(2-ethylhexyl)phthalate accumulation disturbs energy metabolism of fat cells. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/25543134/]

- Toxicity and metabolism of monoethylhexyl phthalate and diethylhexyl phthalate: a survey of recent literature. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Toxicity-and-metabolism-of-monoethylhexyl-and-a-of-Thomas-Northup/4214f42f65f17d23d8544d9f69165b6e22c7a233]

- Monocyclohexyl Phthalate-D4 | CAS No- 1398066-18-6. Simson Pharma Limited. [URL: https://www.simsonpharma.

- Mono-Cyclohexyl Phthalate-3,4,5,6-d4 | Stable Isotope. MedChemExpress. [URL: https://www.medchemexpress.

- CAS No : 1398066-18-6| Chemical Name : Monocyclohexyl Phthalate-d4. Pharmaffiliates. [URL: https://www.

- Mono(2-ethylhexyl) Phthalate Disrupts Mitochondrial Function, Dynamics and Biogenesis in Human Trophoblast Cells at Human Exposure Range Concentrations. MDPI. [URL: https://www.mdpi.com/2073-4409/13/4/339]

- Mono-cyclohexyl phthalate (MCHP) (Compound). Exposome-Explorer, IARC. [URL: https://exposome-explorer.iarc.fr/compounds/1505]

- Toxicity and metabolism of monoethylhexyl phthalate and diethylhexyl phthalate: a survey of recent literature. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/7038132/]

- ANALYTICAL INFORMATION - Monocyclohexyl Phthalate-d4. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/uploads/productdocs/pdoc_1639140417.pdf]

- CAS No : 1398066-18-6 | Chemical Name : Monocyclohexyl Phthalate-d4. Pharmaffiliates. [URL: https://www.

- CAS 1276197-22-8 (Mono-2-ethylhexyl phthalate-[d4]). BOC Sciences. [URL: https://isotope.bocsci.

- Mono(ethylhexyl) Phthalate-D4. CRM LABSTANDARD. [URL: https://labstandard.

- Application Notes and Protocols for Bis(4-Methyl-2-pentyl) Phthalate-d4 as an Internal Standard. Benchchem. [URL: https://www.benchchem.

- Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol anal. The University of Queensland eSpace. [URL: https://espace.library.uq.edu.au/view/UQ:382103/UQ382103_OA.pdf]

- Phthalates in the environment: Their toxicology and associated risk to humans. ResearchGate. [URL: https://www.researchgate.

- Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI. [URL: https://www.mdpi.com/2305-6304/12/1/1]

- Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthala. Creighton Digital Repository. [URL: https://dspace.creighton.edu/xmlui/bitstream/handle/10504/124707/2019%20Thesis%20Final%20Draft.pdf?sequence=1]

- Method of Test for Phthalate Plasticizers in Foods. Taiwan Food and Drug Administration. [URL: https://www.fda.gov.

- Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). OIV. [URL: https://www.oiv.int/public/medias/2501/e-as323-10.pdf]

- Methods for the determination of phthalates in food. JRC Publications Repository. [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC33451]

Sources

- 1. Monocyclohexyl phthalate | C14H16O4 | CID 165618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7517-36-4: Monocyclohexyl phthalate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. cpsc.gov [cpsc.gov]

- 10. mdpi.com [mdpi.com]

Monocyclohexyl Phthalate-d4 (CAS 1398066-18-6): A Technical Guide for Advanced Analytical Applications

Introduction: The Critical Role of Isotopically Labeled Internal Standards in Phthalate Biomonitoring

The ubiquity of phthalates in consumer and industrial products has led to widespread human exposure, raising significant health concerns due to their potential endocrine-disrupting properties. Accurate quantification of phthalate metabolites in biological matrices is paramount for assessing human exposure and understanding the associated health risks. Monocyclohexyl Phthalate (MCHP), a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), serves as a key biomarker for DCHP exposure. This technical guide provides an in-depth exploration of Monocyclohexyl Phthalate-d4 (MCHP-d4), a deuterated isotopic analog of MCHP, and its indispensable role as an internal standard in advanced analytical methodologies.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the physicochemical properties, synthesis considerations, and, most critically, the application of MCHP-d4 in robust analytical workflows. We will delve into the causality behind the use of deuterated standards, providing detailed, field-proven insights into protocol design for mass spectrometry-based analyses.

Physicochemical Properties and Characterization

Monocyclohexyl Phthalate-d4 is a stable, isotopically labeled form of MCHP where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution results in a predictable mass shift, which is the cornerstone of its utility in mass spectrometric analysis, without significantly altering its chemical and physical behavior relative to the unlabeled analyte.

| Property | Value | Source(s) |

| CAS Number | 1398066-18-6 | |

| Molecular Formula | C₁₄H₁₂D₄O₄ | |

| Molecular Weight | 252.30 g/mol | |

| Appearance | White to off-white solid | |

| Synonyms | mono-Cyclohexyl Phthalate-3,4,5,6-d4, 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl Ester-d4, Phthalic Acid Monocyclohexyl Ester-d4 | |

| Unlabeled CAS Number | 7517-36-4 | |

| Unlabeled Molecular Formula | C₁₄H₁₆O₄ | |

| Unlabeled Molecular Weight | 248.27 g/mol |

Synthesis of Monocyclohexyl Phthalate-d4: A Mechanistic Perspective

While specific, detailed protocols for the synthesis of Monocyclohexyl Phthalate-d4 are not extensively published in peer-reviewed literature, the synthetic route can be logically inferred from established principles of organic chemistry and isotopic labeling. The most probable pathways involve the esterification of a deuterated precursor or the direct deuteration of the MCHP molecule.

A plausible and efficient synthetic approach involves the esterification of phthalic anhydride with cyclohexanol-d11 or a selectively deuterated cyclohexanol. The reaction proceeds through a two-step mechanism where the alcohol first attacks the anhydride to form the monoester, monocyclohexyl phthalate. This initial step is generally rapid.

Alternatively, a general method for the synthesis of deuterium-labeled phthalate esters has been described using o-xylene-D10 as the starting material. This approach offers high isotopic enrichment and chemical purity. Another potential, though less common, route could involve the direct deuteration of unlabeled MCHP using methods such as high-temperature and high-pressure treatment with heavy water (D₂O).

Metabolism and Toxicology of the Parent Compound: Dicyclohexyl Phthalate (DCHP)

Understanding the metabolic fate and toxicological profile of the parent compound, DCHP, is crucial for contextualizing the significance of its metabolite, MCHP, as a biomarker. DCHP is metabolized in the body, primarily through hydrolysis by esterases, to form MCHP. This conversion is a critical step in its detoxification and excretion pathway.

DCHP has been identified as a reproductive and developmental toxicant in animal studies. Exposure to DCHP has been associated with adverse effects on the male reproductive system and can induce changes in liver, kidney, and thyroid function. MCHP itself has been shown to have a higher binding affinity to human serum albumin than its parent compound, DCHP, which may influence its distribution and biological activity. The cytotoxicity of DCHP and MCHP has also been reported to be proportional to their binding affinity to human serum albumin.

Caption: Metabolic pathway of Dicyclohexyl Phthalate (DCHP).

The Rationale for Using Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly when analyzing complex biological matrices such as urine or plasma, the analyte signal can be influenced by various factors, including sample loss during preparation, matrix effects (ion suppression or enhancement), and instrument variability. An internal standard (IS) is a compound added to the sample at a known concentration to correct for these variations.

The ideal IS has physicochemical properties nearly identical to the analyte of interest. This ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization. Isotopically labeled compounds, such as MCHP-d4, are considered the gold standard for internal standards in mass spectrometry for this reason.

The key advantages of using a deuterated internal standard like MCHP-d4 include:

-

Correction for Matrix Effects: Co-elution of the deuterated standard with the native analyte allows for the compensation of signal suppression or enhancement caused by other components in the sample matrix.

-

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, random and systematic errors are minimized, leading to more accurate and reproducible results.

-

Enhanced Recovery Correction: Any loss of the analyte during sample preparation steps will be mirrored by a proportional loss of the deuterated internal standard, allowing for accurate correction of the final calculated concentration.

Caption: Workflow for using MCHP-d4 as an internal standard.

Analytical Methodologies: A Practical Guide

The following protocols are representative workflows for the quantification of MCHP in biological samples using MCHP-d4 as an internal standard. These are synthesized from established methods for phthalate analysis and should be validated in the user's laboratory.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Urinary MCHP

This method is highly sensitive and specific for the analysis of phthalate metabolites in urine.

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

-

Rationale: Phthalate metabolites in urine are often present as glucuronide conjugates. Enzymatic hydrolysis is necessary to cleave these conjugates and measure the total metabolite concentration. SPE is used to clean up the sample and concentrate the analytes.

-

Step-by-Step Protocol:

-

To 1 mL of urine sample in a glass tube, add 50 µL of MCHP-d4 internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 500 µL of ammonium acetate buffer (pH 6.5).

-

Add 10 µL of β-glucuronidase enzyme solution.

-

Vortex briefly and incubate at 37°C for 2 hours.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water.

-

Elute the analytes with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

2. Instrumental Analysis: LC-MS/MS Conditions

-

Rationale: Reversed-phase liquid chromatography separates the analytes based on their hydrophobicity. Tandem mass spectrometry provides high selectivity and sensitivity through multiple reaction monitoring (MRM).

-

Typical Parameters:

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions:

-

MCHP: Precursor ion (m/z) -> Product ion (m/z) (to be determined based on instrument optimization)

-

MCHP-d4: Precursor ion (m/z) -> Product ion (m/z) (to be determined based on instrument optimization)

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method for MCHP

GC-MS is a robust technique for the analysis of semi-volatile compounds like phthalate metabolites, often requiring derivatization to improve volatility and chromatographic performance.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

-

Rationale: LLE is a classic technique to extract analytes from a liquid sample into an immiscible organic solvent. Derivatization is often necessary for compounds with active hydrogens (like the carboxylic acid group in MCHP) to make them more volatile and thermally stable for GC analysis.

-

Step-by-Step Protocol:

-

To 2 mL of urine, add 50 µL of MCHP-d4 internal standard solution.

-

Adjust the pH to 2-3 with hydrochloric acid.

-

Add 5 mL of a mixture of hexane and diethyl ether (1:1, v/v).

-

Vortex for 5 minutes and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube.

-

Repeat the extraction with another 5 mL of the solvent mixture.

-

Combine the organic extracts and evaporate to dryness under nitrogen.

-

For derivatization, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

-

Heat at 70°C for 30 minutes.

-

Cool to room temperature and inject into the GC-MS.

-

2. Instrumental Analysis: GC-MS Conditions

-

Rationale: GC separates volatile compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio.

-

Typical Parameters:

-

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode at 280°C.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300°C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized MCHP and MCHP-d4.

-

Conclusion: Ensuring Data Integrity in Exposure Science

Monocyclohexyl Phthalate-d4 is an essential tool for researchers and scientists dedicated to the accurate assessment of human exposure to dicyclohexyl phthalate. Its use as an internal standard in mass spectrometry-based methods provides a self-validating system that ensures the reliability and reproducibility of analytical data. By understanding the principles behind its application and adhering to robust, well-validated protocols, the scientific community can continue to generate high-quality data that informs public health decisions and advances our understanding of the impact of environmental contaminants on human health.

References

- Google Patents. (1998). Process for the preparation of a deuterated compound. US5733984A.

-

PubMed. (2022). Toxicokinetics of mono-(2-ethylhexyl) phthalate with low-dose exposure applying fluorescence tracing technique. Retrieved from [Link]

- Google Patents. (2017). Preparation method for deuterated compound. WO2017045648A1.

-

PubChem. (n.d.). Monocyclohexyl phthalate. Retrieved from [Link]

-

PubMed. (2016). An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters. Retrieved from [Link]

-

ResearchGate. (2020). Comprehensive insights into the interactions of dicyclohexyl phthalate and its metabolite to human serum albumin. Retrieved from [Link]

-

PubMed. (2022). Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro. Retrieved from [Link]

-

Consumer Product Safety Commission. (2011). Toxicity review of dicyclohexyl phthalate (DCHP). Retrieved from [Link]

-

PubMed. (2024). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). Retrieved from [Link]

-

PubMed. (2002). Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry. Retrieved from [Link]

- Google Patents. (1976). Preparation of phthalate esters. US3935238A.

-

National Institutes of Health. (2020). Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice. Retrieved from [Link]

- National Institutes of Health. (2023).

Technical Monograph: Monocyclohexyl Phthalate-d4 (MCHP-d4)

Precision Characterization and Analytical Application in Bio-Monitoring

Executive Summary

Monocyclohexyl Phthalate-d4 (MCHP-d4) is the stable isotope-labeled analog of Monocyclohexyl Phthalate (MCHP), the primary hydrolytic metabolite of the plasticizer Dicyclohexyl Phthalate (DCHP). With a molecular weight of 252.30 g/mol , MCHP-d4 serves as the critical Internal Standard (IS) for the accurate quantification of MCHP in biological matrices (urine, serum) via Isotope Dilution Mass Spectrometry (IDMS).

This guide delineates the physicochemical properties of MCHP-d4, its role in tracing DCHP exposure, and a validated LC-MS/MS workflow for its application.

Physicochemical Characterization

The introduction of four deuterium atoms onto the benzene ring of the phthalate moiety alters the mass-to-charge ratio (

Table 1: Molecular Specifications

| Property | Specification |

| Compound Name | Monocyclohexyl Phthalate-d4 |

| Synonyms | 1,2-Benzenedicarboxylic acid, 1-cyclohexyl ester-d4; MCHP-d4 |

| CAS Number | 1398066-18-6 |

| Molecular Weight | 252.30 g/mol |

| Chemical Formula | |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Methanol, Acetonitrile, DMSO |

| Storage | -20°C (Hygroscopic; store under inert gas) |

Structural Integrity

The deuterium labeling occurs at positions 3, 4, 5, and 6 of the phthalic acid ring. This ring-deuteration is chemically stable and non-exchangeable under standard physiological and analytical conditions, unlike deuterium on labile hydroxyl or carboxyl groups.

Biological Context: The DCHP Metabolic Pathway

To understand the utility of MCHP-d4, one must understand the toxicokinetics of its parent, DCHP. Upon ingestion or inhalation, DCHP is rapidly hydrolyzed by non-specific lipases and esterases in the gut and liver.

Mechanism of Action

-

Phase I Metabolism: DCHP is hydrolyzed to MCHP (the monoester). This is the bioactive toxicant often associated with peroxisome proliferation and endocrine disruption.

-

Phase II Metabolism: MCHP is conjugated with glucuronic acid to increase water solubility, facilitating urinary excretion.

Analytical Implication: In urine samples, MCHP exists primarily as MCHP-Glucuronide. Therefore, analytical protocols must include an enzymatic deconjugation step (

Figure 1: Metabolic hydrolysis of DCHP to MCHP and subsequent Phase II conjugation.[1][2]

Analytical Methodology: LC-MS/MS Protocol[1][5][6]

Reagents Required[1]

-

Internal Standard: MCHP-d4 (10

g/mL in MeOH). -

Enzyme:

-Glucuronidase (E. coli K12 or Helix pomatia). -

Mobile Phases: 0.1% Acetic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Workflow

1. Sample Preparation & Deconjugation

-

Aliquot: Transfer 1.0 mL of urine into a glass tube.

-

Spike IS: Add 20

L of MCHP-d4 working solution. Crucial: Spiking before any manipulation ensures the IS corrects for all subsequent losses. -

Buffer: Add 1.0 mL Ammonium Acetate buffer (pH 6.5).

-

Digestion: Add

-glucuronidase and incubate at 37°C for 90 minutes. This converts MCHP-Glucuronide back to MCHP.

2. Solid Phase Extraction (SPE)[3][4]

-

Conditioning: Use a polymeric weak anion exchange (WAX) or HLB cartridge. Condition with MeOH then Water.

-

Loading: Load the hydrolyzed urine sample.

-

Wash: Wash with 5% Methanol in water (removes salts/proteins).

-

Elution: Elute MCHP and MCHP-d4 with Methanol or Acetonitrile.

-

Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 200

L Mobile Phase.

3. LC-MS/MS Parameters

-

Column: C18 Core-Shell (e.g., Kinetex 2.6

m, 100 x 2.1 mm). -

Ionization: Electrospray Ionization (ESI), Negative Mode.[5]

-

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| MCHP (Native) | 247.1 | 77.0 / 121.0 | 25 / 15 |

| MCHP-d4 (IS) | 251.1 | 81.0 / 125.0 | 25 / 15 |

Note: The shift from 247 to 251 corresponds to the 4 deuterium atoms (

Figure 2: Validated workflow for the quantification of MCHP using MCHP-d4.

Quality Assurance & Self-Validating Logic

To ensure scientific integrity, the protocol must be self-validating. The use of MCHP-d4 provides this mechanism through the Response Ratio .

The Response Ratio Logic

Quantification is not based on absolute intensity, which fluctuates with instrument drift, but on the ratio:

Acceptance Criteria

-

Retention Time Match: The retention time of the native MCHP must match the MCHP-d4 IS within

minutes. -

IS Recovery: The absolute area of MCHP-d4 in samples should be 50-150% of the area in the calibration standards. A drop below 50% indicates significant matrix suppression or extraction failure.

-

Cross-Talk Check: Inject a "Blank + IS" sample. If a peak appears in the native MCHP channel, the MCHP-d4 contains unlabeled impurities, or the mass resolution is insufficient.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165618, Monocyclohexyl phthalate. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalate Metabolites in Urine. Retrieved from [Link]

-

Silva, M. J., et al. (2007). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Monocyclohexyl phthalate | C14H16O4 | CID 165618 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of Monocyclohexyl Phthalate-d4

Introduction: The Critical Role of a Verified Internal Standard

In the world of quantitative analytical chemistry, particularly in regulated environments such as drug development and environmental testing, the mantra is "accuracy, precision, and reliability." At the heart of achieving these tenets lies the proper use of internal standards. Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry-based assays.[1][2] Monocyclohexyl Phthalate-d4 (MCHP-d4) is the deuterium-labeled analogue of Monocyclohexyl Phthalate (MCHP), a primary metabolite of the widely used plasticizer dicyclohexyl phthalate.[3] As such, MCHP-d4 is an indispensable tool for the accurate quantification of MCHP in biological and environmental matrices.

The efficacy of an SIL internal standard is predicated on a simple yet crucial assumption: that its chemical structure, purity, and the precise location of the isotopic labels are unequivocally known. Any deviation from the expected structure can lead to incorrect quantification and compromised data integrity. This guide provides an in-depth, multi-technique workflow for the complete structure elucidation and verification of MCHP-d4, reflecting the rigorous, self-validating approach required in modern analytical science. We will explore how a synergistic combination of mass spectrometry, nuclear magnetic resonance, and chromatography provides an unassailable confirmation of the analyte's identity and quality.

Part 1: The Orthogonal Approach to Structure Elucidation

No single analytical technique can provide a complete picture of a molecule's structure, especially one with isotopic labels. A robust, self-validating system relies on the convergence of data from orthogonal (independent) techniques. Our approach is three-pronged:

-

Mass Spectrometry (MS): To confirm the molecular weight, elemental composition, and to probe the location of the deuterium labels through fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a definitive map of the carbon-hydrogen framework and pinpoint the exact sites of deuteration.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the standard and confirm its chromatographic behavior.

Caption: High-level workflow for the orthogonal structure elucidation of MCHP-d4.

Part 2: Mass Spectrometry - The First Line of Inquiry

Mass spectrometry is the cornerstone of this workflow, providing a rapid and highly accurate assessment of the molecule's mass and, by extension, its elemental formula. For MCHP-d4, the key is to use high-resolution mass spectrometry (HRMS) to verify the mass increase corresponding to the four deuterium atoms.

Causality Behind Experimental Choices

We select electrospray ionization (ESI) in negative ion mode as our ionization technique. Phthalate monoesters, possessing a free carboxylic acid group, readily deprotonate to form a stable [M-H]⁻ ion, which significantly enhances sensitivity and provides a clear, unambiguous molecular ion for mass measurement.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 µg/mL solution of MCHP-d4 in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

-

Infusion: Directly infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Negative ESI):

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 120°C

-

Mass Range: m/z 100-500

-

Resolution: >70,000 FWHM

-

-

Data Acquisition: Acquire data in full scan mode to observe the deprotonated molecular ion [M-H]⁻.

-

Tandem MS (MS/MS): Select the [M-H]⁻ ion of MCHP-d4 for collision-induced dissociation (CID) to generate fragment ions. This is critical for confirming the label location.

Data Interpretation: Confirming Mass and Labeling Site

The expected molecular weight of unlabeled MCHP (C₁₄H₁₆O₄) is 248.27 g/mol .[3] MCHP-d4, with four deuterium atoms replacing four hydrogen atoms on the phthalate ring (as indicated by the common chemical name mono-Cyclohexyl Phthalate-3,4,5,6-d4), should have a molecular weight of approximately 252.30 g/mol .[4][5]

| Analyte | Formula | Theoretical Monoisotopic Mass (Da) | Expected [M-H]⁻ Ion (m/z) |

| MCHP | C₁₄H₁₆O₄ | 248.1049 | 247.0976 |

| MCHP-d4 | C₁₄H₁₂D₄O₄ | 252.1299 | 251.1227 |

The HRMS data must confirm the m/z of 251.1227 to within 5 ppm mass accuracy.

The real power of MS comes from the MS/MS fragmentation. Phthalate monoesters exhibit characteristic fragmentation patterns.[6][7] The key fragmentation involves the loss of the cyclohexanol group and the formation of a phthalic anhydride-related ion.

-

Unlabeled MCHP: The precursor ion at m/z 247.0976 fragments to produce a key ion at m/z 121.0295 , corresponding to the deprotonated benzoate ion [C₆H₅COO]⁻.[7]

-

MCHP-d4: The precursor ion at m/z 251.1227 is expected to fragment. Since the deuterium labels are on the phthalate ring, we anticipate a mass shift in the fragments containing this ring. The loss of the unlabeled cyclohexanol group should result in a fragment ion at m/z 125.0546 ([C₆D₄HCOO]⁻). The presence of this d4-labeled fragment provides strong evidence that the deuterium atoms are on the aromatic ring, as specified.

Caption: Predicted MS/MS fragmentation of MCHP-d4 in negative ion mode.

Part 3: NMR Spectroscopy - The Definitive Structural Proof

While MS provides excellent evidence for mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive, unambiguous confirmation of the molecular structure and the precise location of the isotopic labels.[8][9]

Causality Behind Experimental Choices

We acquire both ¹H (proton) and ¹³C (carbon) NMR spectra. The ¹H NMR spectrum is exquisitely sensitive to the presence or absence of protons. In MCHP-d4, the four deuterium atoms on the aromatic ring will result in the disappearance of the corresponding proton signals that would be present in the unlabeled MCHP spectrum.[10] This provides direct, irrefutable evidence of the labeling site. The ¹³C NMR spectrum confirms the overall carbon skeleton of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of MCHP-d4 in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, 5-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 256-1024 scans, 2-second relaxation delay.

-

Data Interpretation: Pinpointing the Deuterium Labels

The key to the interpretation is comparing the obtained spectra with known data for unlabeled MCHP or its constituent parts (phthalic acid and cyclohexanol).

-

Cyclohexyl Group Protons: The ¹H spectrum should show a complex set of signals between approximately 1.2 and 5.0 ppm, corresponding to the protons of the cyclohexyl ring. These signals should remain present and largely unchanged compared to the unlabeled standard.

-

Aromatic Group Protons: Unlabeled MCHP would show aromatic proton signals typically between 7.5 and 8.0 ppm.[11] For MCHP-d4, labeled on the aromatic ring, these signals should be absent . The presence of any residual signals in this region could indicate incomplete deuteration. The disappearance of these specific signals is the conclusive piece of evidence for the labeling pattern.[8]

-

Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton may be observed, typically downfield (>10 ppm), though its presence and position can be concentration and solvent dependent.

| Proton Environment | Expected ¹H Chemical Shift (ppm) in Unlabeled MCHP | Expected Observation in MCHP-d4 Spectrum |

| Cyclohexyl Protons (CH, CH₂) | ~1.2 - 5.0 | Signals present |

| Aromatic Protons (Ar-H) | ~7.5 - 8.0 | Signals absent or significantly reduced |

| Carboxylic Acid Proton (COOH) | >10 (broad) | Signal may be present |

Part 4: Chromatographic Analysis - Ensuring Purity

The final pillar of our self-validating system is to confirm the purity of the MCHP-d4 standard. Contaminants, including the unlabeled MCHP, could severely impact the accuracy of quantitative assays. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose due to the volatility of the analyte (after derivatization) and the high sensitivity and selectivity of the MS detector.[12][13]

Causality Behind Experimental Choices

GC provides excellent resolving power, separating MCHP-d4 from potential impurities.[12] Coupling it with an MS detector allows for positive identification of the main peak and any impurity peaks based on their mass spectra. We will use Selected Ion Monitoring (SIM) mode to look for the specific molecular ions of both MCHP-d4 and its unlabeled counterpart to assess isotopic purity.

Experimental Protocol: GC-MS

-

Derivatization (Optional but Recommended): To improve chromatographic peak shape and volatility, the carboxylic acid group can be derivatized (e.g., silylation with BSTFA).

-

Sample Preparation: Prepare a 10 µg/mL solution of the (derivatized) MCHP-d4 in a suitable solvent like hexane or ethyl acetate.

-

Instrumentation: A standard GC-MS system.

-

GC Parameters:

-

Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5ms), 30 m x 0.25 mm x 0.25 µm.[12]

-

Injector: Splitless mode, 280°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 15-20°C/min, hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (to identify peaks) and SIM (to check for unlabeled MCHP). In SIM mode, monitor the characteristic ions for both the labeled and unlabeled analyte.

-

Data Interpretation: The Final Quality Check

The GC chromatogram should show a single, sharp, symmetrical peak at the expected retention time for MCHP-d4. The mass spectrum of this peak should correspond to the expected EI fragmentation pattern of MCHP-d4. By analyzing the data in SIM mode for the molecular ion of unlabeled MCHP, we can determine the isotopic purity of the standard. A high-quality standard should have a purity of >98% and an isotopic enrichment of >99%.

Caption: Decision workflow for purity verification of MCHP-d4 using GC-MS.

Conclusion: A Foundation of Trust

The structure elucidation of an isotopically labeled internal standard like Monocyclohexyl Phthalate-d4 is not a trivial exercise; it is a fundamental requirement for ensuring the integrity of scientific research. By employing an orthogonal, self-validating workflow that combines the strengths of high-resolution mass spectrometry, definitive NMR spectroscopy, and high-purity chromatographic separation, we can achieve an unassailable level of confidence in the standard's identity, quality, and fitness for purpose. This rigorous approach ensures that every subsequent quantitative measurement built upon this standard rests on a foundation of verifiable trust and scientific integrity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165618, Monocyclohexyl phthalate. Retrieved from [Link]

-

Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

L'Abate, V., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. Foods, 11(24), 4016. Retrieved from [Link]

-

Williamson, M. P. (2013). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Journal, 452(2), 199–210. Retrieved from [Link]

-

American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Kinter, M., & Sherman, N. E. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

-

Feng, Y.-L., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1079–1088. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]

-

Kainosho, M., & Güntert, P. (2009). Stable isotope labeling methods for protein NMR spectroscopy. Tanpakushitsu kakusan koso. Protein, nucleic acid, enzyme, 54(7 Suppl), 874–881. Retrieved from [Link]

-

Feng, Y. L., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1079–1088. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Monocyclohexyl phthalate | C14H16O4 | CID 165618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monocyclohexyl Phthalate-d4 | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. archimer.ifremer.fr [archimer.ifremer.fr]

- 7. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. Phthalic acid(88-99-3) 1H NMR [m.chemicalbook.com]

- 12. gcms.cz [gcms.cz]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Synthesis of Deuterated Monocyclohexyl Phthalate (MCHP-d4): A Precision Protocol for Bioanalytical Standards

Executive Summary

This technical guide details the synthesis of Monocyclohexyl Phthalate-3,4,5,6-d4 (MCHP-d4) , a critical stable isotope-labeled internal standard (IS) used in the quantification of Dicyclohexyl Phthalate (DCHP) metabolites. As regulatory scrutiny on phthalate exposure intensifies, the demand for high-purity, isotopically distinct biomarkers for LC-MS/MS and GC-MS bioanalysis has grown.[1]

This protocol utilizes a nucleophilic ring-opening of phthalic anhydride-d4 with cyclohexanol.[1] Unlike industrial diester synthesis, this method is optimized for monoester selectivity , preventing the formation of the diester byproduct (DCHP-d4) through controlled stoichiometry and temperature regulation.

Introduction & Scientific Rationale

The Bioanalytical Need

Dicyclohexyl phthalate (DCHP) is a plasticizer associated with endocrine disruption.[1] Upon entry into the human body, DCHP is rapidly metabolized via phase I hydrolysis into Monocyclohexyl Phthalate (MCHP) .[1] Accurate biomonitoring requires quantifying MCHP in urine or serum.[1]

-

Challenge: Matrix effects in biological fluids (urine/blood) suppress ionization in Mass Spectrometry.

-

Solution: Isotope Dilution Mass Spectrometry (IDMS).[1][2] MCHP-d4 behaves nearly identically to MCHP during extraction and chromatography but is mass-differentiated (+4 Da), allowing it to normalize variations in recovery and ionization efficiency.[1]

Retrosynthetic Analysis

The synthesis targets the selective formation of the monoester. The deuterium label is introduced via the phthalic moiety, as Phthalic Anhydride-d4 is commercially available and chemically stable, unlike deuterium labels on the cyclohexyl ring which may be subject to enzymatic exchange or metabolic instability.

Pathway: Phthalic Anhydride-d4 + Cyclohexanol → Monocyclohexyl Phthalate-d4[1]

Reaction Mechanism & Strategy

The synthesis relies on the alcoholysis of an anhydride.[3][4] This reaction is autocatalytic but can be accelerated by base or heat.[1]

-

Step 1 (Activation): The nucleophilic oxygen of cyclohexanol attacks the carbonyl carbon of the phthalic anhydride-d4.

-

Step 2 (Ring Opening): The anhydride ring opens to form the monoester acid.

-

Selectivity Control: The reaction stops at the monoester stage if water is excluded and no strong acid catalyst is present. High temperatures (>140°C) or acid catalysts would drive the reaction toward the diester (DCHP), which must be avoided.

Visualization: Reaction Scheme

Caption: Reaction pathway for MCHP-d4 synthesis. Solid lines indicate the target pathway; dotted red line indicates the over-reaction to be avoided.

Experimental Protocol

Safety Warning: Phthalic anhydride is a respiratory sensitizer.[1] Cyclohexanol is an irritant.[1] Perform all operations in a fume hood.

Reagents & Materials

| Component | Grade | Role | Stoichiometry |

| Phthalic Anhydride-d4 | >98% Isotopic Purity | Precursor | 1.0 equiv |

| Cyclohexanol | Anhydrous (>99%) | Reactant | 1.1 equiv |

| Pyridine | Anhydrous | Catalyst (Optional) | 0.1 equiv |

| Toluene | HPLC Grade | Solvent | 5-10 Vol |

| Sodium Bicarbonate | ACS Reagent | Extraction Base | N/A |

| HCl (1M) | ACS Reagent | Acidification | N/A |

Synthesis Procedure (Thermal Route)

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen to maintain an inert atmosphere.[1]

-

Charging: Add Phthalic Anhydride-d4 (1.0 g, 6.57 mmol) and Cyclohexanol (0.72 g, 7.2 mmol) to the flask.

-

Note: A slight excess of cyclohexanol ensures complete consumption of the expensive deuterated anhydride.

-

-

Solvent: Add Toluene (10 mL). While the reaction can be performed neat (melt), toluene allows better temperature control and prevents sublimation of the anhydride.

-

Reaction: Heat the mixture to 105°C (reflux) for 3–4 hours.

-

Completion: Once the anhydride is consumed, cool the reaction mixture to room temperature.

Workup & Purification (Critical for Monoester Purity)[1]

The major impurities are unreacted cyclohexanol and potentially trace diester.[1] The monoester's carboxylic acid group is the key handle for purification.

-

Base Extraction: Transfer the toluene mixture to a separatory funnel. Add 5% NaHCO3 (aq) (20 mL). Shake vigorously.

-

Phase Separation: Collect the lower aqueous layer.[1] Repeat extraction of the organic layer with another 10 mL NaHCO3 to ensure complete recovery. Discard the organic layer.[1]

-

Washing: Wash the combined aqueous extracts with fresh Toluene or Ethyl Acetate (10 mL) to remove entrained neutral organics.[1] Discard this organic wash.

-

Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl until pH < 2. A white precipitate (MCHP-d4) should form immediately as the free acid is regenerated.[1]

-

Extraction/Filtration:

Visualization: Purification Workflow

Caption: Acid-base extraction strategy to isolate MCHP-d4 from neutral impurities.[1]

Characterization & Validation

To validate the synthesis as a reference standard, the following data must be obtained.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3, 400 MHz):

-

Aromatic Region: The standard MCHP shows a multiplet at 7.5–7.9 ppm (4H).[1] In MCHP-d4 , this region will be silent (or show very small residual peaks <1%), confirming deuteration.[1]

-

Cyclohexyl Region: Multiplet at ~5.0 ppm (1H, methine CH-O), and multiplets at 1.2–2.0 ppm (10H, ring CH2).[1] These signals remain unchanged.

-

Acid Proton: Broad singlet >10 ppm (COOH).[1]

-

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI Negative Mode (M-H)⁻.

-

MCHP Standard: m/z 247.1 (Parent).[1]

-

MCHP-d4 Target: m/z 251.1 (Parent).[1]

-

Shift: A mass shift of +4 Da confirms the incorporation of the d4-phthalic ring.

Storage & Stability[1][9]

-

State: White crystalline solid.[1]

-

Storage: -20°C, desiccated. Avoid protic solvents (methanol/water) for long-term storage to prevent slow hydrolysis or transesterification.[1]

References

-

BenchChem. (2025).[1][6] Synthesis of Dicyclohexyl Phthalate from Phthalic Anhydride: An In-depth Technical Guide. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025).[1] Monocyclohexyl phthalate (CID 165618).[1][9] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Dicyclohexyl phthalate-3,4,5,6-d4 PESTANAL™ Analytical Standard. Retrieved from

-

MedChemExpress. (n.d.).[1] Mono-Cyclohexyl Phthalate-3,4,5,6-d4.[1][10][11] Retrieved from

-

Consumer Product Safety Commission (CPSC). (2011).[1] Toxicity Review of Dicyclohexyl Phthalate (DCHP). Retrieved from

Sources

- 1. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalsäure-dicyclohexylester-3,4,5,6-d4 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. US2862959A - Production of mixed esters of phthalic acid - Google Patents [patents.google.com]

- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 6. benchchem.com [benchchem.com]

- 7. US3060224A - Preparation of dicycloalkyl phthalates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Monocyclohexyl phthalate | C14H16O4 | CID 165618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. US1643393A - Cyclohexyl phthalates and process of making same - Google Patents [patents.google.com]

Advanced Isotopic Purity Protocols: Monocyclohexyl Phthalate-d4 (MCHP-d4) in Quantitative Biomonitoring

Topic: Monocyclohexyl Phthalate-d4 Isotopic Purity Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Bioanalytical Leads

Core Directive: The Precision Imperative

In the realm of trace-level toxicology and pharmacokinetic profiling, the internal standard (IS) is not merely a reference; it is the structural anchor of the assay. For Monocyclohexyl Phthalate (MCHP) —the primary urinary metabolite of the plasticizer Dicyclohexyl Phthalate (DCHP)—the use of a deuterated analog, MCHP-d4 , is non-negotiable for correcting matrix effects in LC-MS/MS workflows.

However, a common analytical fallacy is equating chemical purity (>98%) with isotopic purity (>99 atom % D). This guide dismantles that assumption. It provides a rigorous, self-validating framework for characterizing MCHP-d4 isotopic purity and mitigating the "Cross-Signal" interference that compromises Lower Limits of Quantification (LLOQ).

Chemical Architecture & Stability

To understand purity, we must first define the architecture. The superior internal standard for MCHP analysis is Phthalic acid mono-cyclohexyl ester-3,4,5,6-d4 .

-

Molecular Formula: C₁₄H₁₂D₄O₄[1]

-

Molecular Weight: 252.30 g/mol (vs. 248.28 g/mol for native)

Why Ring-Labeling Matters

The deuterium atoms are located on the aromatic phthalate ring rather than the cyclohexyl ring.

-

Metabolic Stability: The cyclohexyl ring is subject to oxidative metabolism (hydroxylation). Labeling the aromatic ring preserves the IS integrity during enzymatic deconjugation steps (e.g.,

-glucuronidase treatment). -

Exchange Resistance: Aromatic C-D bonds are chemically inert under standard reversed-phase LC conditions, whereas aliphatic protons adjacent to carbonyls or hydroxyls can undergo back-exchange in acidic/basic media.

The "Cross-Signal" Interference Mechanism

Isotopic purity is critical because of spectral overlap . In Mass Spectrometry, two forms of interference exist:

-

IS

Analyte (The "Blank" Problem): If the MCHP-d4 standard contains traces of MCHP-d0 (native), spiking the IS into a sample adds native analyte. This creates a false floor, making it impossible to quantify low-level exposure. -

Analyte

IS (The "Saturation" Problem): At high native concentrations, the natural isotopic envelope (M+4 from ¹³C, ¹⁸O) can overlap with the IS channel.

Visualization: The Isotopic Crosstalk

The following diagram illustrates the synthesis pathway and the critical control points where isotopic integrity must be validated.

Caption: Workflow for MCHP-d4 synthesis emphasizing the critical control point (QC Check) for isotopic purity before bioanalytical release.

Experimental Protocol: Isotopic Purity Assessment

Do not rely solely on the Certificate of Analysis (CoA). Verification is required before validating any low-level assay.

Method A: High-Resolution Mass Spectrometry (HRMS)

This protocol quantifies the contribution of d0, d1, d2, and d3 isotopologues within the d4 standard.

Equipment: Q-TOF or Orbitrap MS. Mobile Phase: 0.1% Acetic Acid in Water (A) / Acetonitrile (B). Column: C18 (e.g., Waters BEH C18, 2.1 x 50mm).

Step-by-Step Procedure:

-

Preparation: Dissolve MCHP-d4 standard to 1 µg/mL in Methanol.

-

Direct Infusion/Injection: Inject into the MS (Negative ESI mode).

-

Scan: Acquire full scan data from m/z 240 to 260.

-

Integration:

-

Extract ion chromatogram for m/z 247.09 (Native MCHP [M-H]⁻).

-

Extract ion chromatogram for m/z 251.12 (MCHP-d4 [M-H]⁻).

-

-

Calculation:

Acceptance Criteria:

-

d0 Contribution: Must be < 0.5% (ideally < 0.1%) for trace analysis.

-

If d0 > 1.0%, the standard is unsuitable for determining background levels in unexposed populations.

Impact on Quantification: The Correction Logic

If your MCHP-d4 standard has a known, unavoidable d0 impurity (e.g., 0.5%), you must mathematically correct the calibration curve or raise your LLOQ.

The Self-Validating "Zero-Standard" Test

This test confirms if the IS is contaminating your samples.

-

Blank Matrix: Use synthetic urine or charcoal-stripped urine.

-

Spike: Add Internal Standard (MCHP-d4) at the working concentration (e.g., 50 ng/mL). Do not add native analyte.

-

Analyze: Measure the signal at the Native Transition (m/z 247

121) and IS Transition (m/z 251 -

Result: Any signal in the Native channel is "Chemical Noise" derived from the IS impurity.

Data Interpretation Table:

| IS Concentration | Signal in Native Channel (Counts) | Estimated "False" Conc. | Action Required |

| 50 ng/mL | < 100 (Noise level) | < LOD | Proceed. Purity is sufficient. |

| 50 ng/mL | 5,000 | 0.5 ng/mL | Fail. LLOQ must be set > 1.5 ng/mL. |

| 50 ng/mL | 50,000 | 5.0 ng/mL | Critical Fail. Discard Standard. |

Synthesis & Storage Best Practices

To maintain isotopic integrity over time:

-

Prevention of Trans-Esterification: Store stock solutions in Acetonitrile rather than Methanol. In the presence of trace acid (impurities), phthalate monoesters can undergo trans-esterification with methanol, altering the alkyl chain.

-

Temperature: Store neat powder at -20°C; Solutions at -80°C.

-

Re-validation: Re-test isotopic purity (Method A) every 12 months. Deuterium on the aromatic ring is stable, but chemical degradation (hydrolysis to phthalic acid) can alter concentration, affecting the IS response ratio.

Visualizing the Mass Spectral Overlap

The following diagram demonstrates why d4 is preferred over d1 or d2 versions. The mass shift of +4 Da moves the IS signal safely beyond the natural isotopic envelope of the native analyte.

Caption: Mass spectral separation between Native MCHP and MCHP-d4. A +4 Da shift prevents overlap from natural isotopes, provided the IS is isotopically pure.

References

-

Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine. Method No: 6306.03.

-

Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine.

-

Koch, H. M., & Calafat, A. M. (2009). "Human body burdens of chemicals used in plastic manufacture." Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2063–2078.

-

Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407.

Sources

Preserving Precision: An In-depth Technical Guide to the Stability and Storage of Monocyclohexyl Phthalate-d4

For researchers, scientists, and drug development professionals engaged in meticulous analytical work, the integrity of internal standards is paramount. This guide provides a comprehensive overview of the best practices for the stability and storage of Monocyclohexyl Phthalate-d4 (MCHP-d4), a critical isotopically labeled internal standard used in the quantification of its unlabeled counterpart, a significant metabolite of dicyclohexyl phthalate (DCHP). Adherence to these guidelines is essential for ensuring the accuracy, reproducibility, and validity of experimental data.

Foundational Principles of MCHP-d4 Stability

Monocyclohexyl Phthalate-d4 (C₁₄H₁₂D₄O₄) is a deuterated analog of Monocyclohexyl Phthalate (MCHP), a monoester metabolite of the plasticizer Dicyclohexyl Phthalate (DCHP).[1] Its utility as an internal standard in chromatographic techniques like GC-MS and LC-MS stems from its chemical similarity to the analyte of interest, MCHP, while being distinguishable by its mass due to the deuterium labeling.[2] The stability of MCHP-d4 is influenced by several factors, primarily temperature, solvent, light, and exposure to moisture.

The core principle behind maintaining the integrity of MCHP-d4 is to minimize its degradation. Like other phthalate monoesters, MCHP-d4 is susceptible to hydrolysis of the ester bond and potential oxidation. The deuterium labeling on the benzene ring does not significantly alter its fundamental chemical reactivity but provides a distinct mass signature for analytical detection.[3]

Recommended Storage Conditions: A Multi-faceted Approach

The optimal storage conditions for MCHP-d4 depend on its physical state: a solid powder or a solution. Different suppliers may provide slightly varied recommendations based on their own stability studies; therefore, it is always prudent to consult the certificate of analysis and safety data sheet (SDS) provided with the specific lot of the standard.[4]

Storage of Solid MCHP-d4

As a solid, MCHP-d4 is generally more stable than when in solution. The primary concerns for the solid form are moisture and temperature.

Table 1: Recommended Storage Conditions for Solid Monocyclohexyl Phthalate-d4

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (up to 3 years)[2]; 2-8°C or room temperature for shorter periods.[1][4] | Lower temperatures slow down potential degradation reactions. Storing at -20°C provides a significant margin of safety for long-term stability. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. |

| Light | Protect from light by storing in an amber vial or in a dark location.[5] | Although not explicitly stated for MCHP-d4, phthalates can be susceptible to photodegradation. Protection from light is a general best practice for analytical standards. |

| Container | Use a clean, dry, and inert container, such as an amber glass vial with a PTFE-lined cap. | Prevents contamination and minimizes interaction between the standard and the container surface. |

It is recommended to re-analyze the chemical purity of the solid compound after three years of storage to ensure its integrity.[4]

Storage of MCHP-d4 Solutions

Once dissolved in a solvent, the stability of MCHP-d4 can be significantly reduced. The choice of solvent and the storage temperature are critical variables.

Table 2: Recommended Storage Conditions for Monocyclohexyl Phthalate-d4 in Solution

| Solvent | Storage Temperature | Recommended Duration | Rationale |

| DMSO | -80°C | Up to 6 months[2] | DMSO is a common solvent for creating stock solutions. Ultra-low temperatures are necessary to minimize solvent-mediated degradation and ensure long-term stability. |

| DMSO | -20°C | Up to 1 month[2] | Offers a shorter-term storage option, but the stability is considerably less than at -80°C. |

| Other Organic Solvents (e.g., Acetonitrile, Methanol) | -20°C or lower | Varies; shorter than in DMSO. Stability studies are recommended. | The polarity and reactivity of the solvent can influence the rate of degradation. It is crucial to use high-purity solvents. |

Causality Behind Solvent Choice and Temperature: The solvent can influence the stability of MCHP-d4 by acting as a medium for degradative reactions. Protic solvents, for instance, could potentially facilitate hydrolysis of the ester linkage. Storing solutions at low temperatures drastically reduces the kinetic energy of molecules, thereby slowing down the rate of any potential degradation reactions. Repeated freeze-thaw cycles should be avoided as they can degrade the compound; it is best practice to aliquot stock solutions into smaller, single-use volumes.[2]

Potential Degradation Pathways

Understanding the potential degradation pathways of MCHP-d4 is crucial for troubleshooting analytical issues and for developing robust storage protocols. While specific degradation studies on MCHP-d4 are not extensively published, we can infer likely pathways based on the chemistry of phthalate monoesters.

Hydrolysis

The most probable degradation pathway for MCHP-d4 is the hydrolysis of its ester bond, which would yield phthalic acid-d4 and cyclohexanol. This reaction can be catalyzed by the presence of acids or bases and is facilitated by water.

Caption: Potential hydrolytic degradation of MCHP-d4.

Oxidation

Oxidative degradation, although likely less significant than hydrolysis under proper storage conditions, can also occur. The benzene ring or the cyclohexyl group could be susceptible to oxidation, leading to the formation of various byproducts.

Experimental Protocols for Ensuring Stability

To maintain the trustworthiness of analytical results, a self-validating system for handling and storing MCHP-d4 should be implemented. This involves not just following protocols but also periodically verifying the integrity of the standard.

Protocol for Preparation of Stock Solutions

-

Equilibration: Before opening, allow the container of solid MCHP-d4 to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Accurately weigh the required amount of MCHP-d4 using a calibrated analytical balance in a low-humidity environment.

-

Dissolution: Dissolve the solid in a high-purity, anhydrous solvent (e.g., DMSO, acetonitrile) in a Class A volumetric flask.[2] Ensure complete dissolution, using sonication if necessary.

-

Aliquoting: Immediately aliquot the stock solution into smaller, single-use amber glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and solvent evaporation.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and expiration date.

-

Storage: Store the aliquots at the recommended temperature (-80°C for long-term storage in DMSO).[2]

Protocol for Verifying Stability

Periodically, and especially before use in critical assays, the stability of the MCHP-d4 stock solution should be verified.

-

Preparation of a Fresh Standard: Prepare a fresh stock solution of MCHP-d4 from the solid material.

-

Comparative Analysis: Analyze the stored stock solution and the freshly prepared solution using a validated analytical method (e.g., LC-MS/MS).

-

Data Evaluation: Compare the peak area, retention time, and mass spectrum of the stored standard to the fresh standard. A significant deviation (e.g., >5-10%) in peak area or the appearance of degradation peaks may indicate instability.

Caption: Workflow for verifying the stability of MCHP-d4 solutions.

Conclusion: A Commitment to Quality

The stability and proper storage of Monocyclohexyl Phthalate-d4 are not mere procedural formalities; they are foundational to the integrity of scientific research and development. By understanding the chemical properties of MCHP-d4, adhering to recommended storage conditions, and implementing rigorous handling protocols, researchers can ensure the precision and reliability of their analytical data. This commitment to quality in the handling of analytical standards is a hallmark of sound scientific practice and a prerequisite for generating trustworthy results.

References

-

SOP: Handling Analytical Standards | PDF | Assay - Scribd. Scribd. [Link]

-

The Proper Storage and Handling of Volatile Analytical Standards. Chromasol. [Link]

-

Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - ResearchGate. ResearchGate. [Link]

-

Phthalates and Plasticizers Metabolites Laboratory Procedure Manual - CDC. Centers for Disease Control and Prevention. [Link]

-

CAS No : 1398066-18-6| Chemical Name : Monocyclohexyl Phthalate-d4 | Pharmaffiliates. Pharmaffiliates. [Link]

-

Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed. PubMed. [Link]

-

Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed. PubMed. [Link]

-

Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. University of Wisconsin–Madison. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. scribd.com [scribd.com]

Introduction: The Critical Role of a Deuterated Standard

An In-Depth Technical Guide to the Safe Handling and Application of Monocyclohexyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Monocyclohexyl Phthalate-d4 (MCHP-d4) is the deuterium-labeled form of Monocyclohexyl Phthalate (MCHP), a primary metabolite of the plasticizer Dicyclohexyl Phthalate (DCHP).[1] As researchers and drug development professionals are increasingly tasked with quantifying xenobiotics and their metabolites in complex biological and environmental matrices, the need for high-purity, reliable internal standards is paramount. This guide provides an in-depth examination of the safety, handling, and application of MCHP-d4, grounded in the principles of analytical chemistry and laboratory safety.

The significance of MCHP-d4 lies in its application as an internal standard for highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The incorporation of four deuterium atoms on the phthalate ring results in a compound that is chemically identical to the native MCHP but has a distinct mass-to-charge ratio.[3][4] This property allows for precise quantification by correcting for variations in sample preparation and instrument response, a self-validating system essential for robust and reproducible results.[2] Understanding the safety profile of this compound is the first step toward its effective and responsible use in the laboratory.

Section 1: Chemical Identity and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. MCHP-d4 is a white solid at room temperature.[3] Below is a comparative summary of the key properties of Monocyclohexyl Phthalate-d4 and its non-labeled analog.

| Property | Monocyclohexyl Phthalate-d4 | Monocyclohexyl Phthalate (unlabeled) |

| Synonyms | MCHP-d4, Cyclohexyl Hydrogen Phthalate-d4, Phthalic Acid Monocyclohexyl Ester-d4 | MCHP, Cyclohexyl hydrogen phthalate, 2-((Cyclohexyloxy)carbonyl)benzoic acid |